L-Type Calcium Channel Antagonist Potency: (R)-Lercanidipine vs. (S)-Enantiomer
The calcium antagonistic activity of lercanidipine is highly enantioselective. In vitro studies demonstrate that (R)-lercanidipine is a significantly weaker antagonist of L-type calcium channels compared to the (S)-enantiomer, which is identified as the eutomer [1]. This confirms that the therapeutic effect of the racemic drug is primarily driven by the (S)-enantiomer, and (R)-lercanidipine should be treated as a distinct entity for research purposes.
| Evidence Dimension | L-type calcium channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | Approximately 100- to 200-fold less potent than (S)-enantiomer |
| Comparator Or Baseline | (S)-Lercanidipine |
| Quantified Difference | 100- to 200-fold less potent |
| Conditions | In vitro binding and functional studies on isolated rat aorta and guinea pig ileum [1] |
Why This Matters
This massive potency difference underscores that (R)-lercanidipine cannot be substituted for (S)-lercanidipine in functional assays, and its use is restricted to analytical applications like chiral purity testing.
- [1] Leonardi A, Poggesi E, Taddei C, Guarneri L, Angelico P, Accomazzo MR, Nicosia S, Testa R. In Vitro Calcium Antagonist Activity of Lercanidipine and Its Enantiomers. Journal of Cardiovascular Pharmacology. 1997;29(Suppl 1):S10-S18. View Source
